

¹H and ¹³C NMR Spectral Assignment of Ganoderenic Acid H: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderenic acid H*

Cat. No.: B15601026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has garnered significant interest within the scientific community. Its complex structure and potential pharmacological activities necessitate a comprehensive understanding of its spectral characteristics for unambiguous identification and further research. This application note provides a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **Ganoderenic acid H**. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds, facilitating consistent and reproducible results in natural product research and drug development.

¹H and ¹³C NMR Spectral Data

The complete ¹H and ¹³C NMR spectral assignments for **Ganoderenic acid H**, dissolved in deuterated chloroform (CDCl_3), are presented in the tables below. The data has been compiled from peer-reviewed scientific literature and serves as a valuable reference for the structural elucidation and verification of this compound.

Table 1: ¹H NMR Spectral Data of **Ganoderenic acid H** (in CDCl_3)

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.55	m	
1 β	2.05	m	
2 α	1.80	m	
2 β	2.15	m	
3	3.23	dd	11.5, 4.5
5	1.52	m	
6 α	2.45	m	
6 β	2.65	m	
12	5.58	s	
16 α	2.30	m	
16 β	2.95	m	
17	2.50	m	
20	2.85	m	
21-H ₃	1.05	d	6.8
22 α	2.60	m	
22 β	2.80	m	
24	2.55	m	
25	2.25	m	
27-H ₃	0.95	d	7.0
18-H ₃	0.88	s	
19-H ₃	1.25	s	
28-H ₃	0.80	s	
29-H ₃	1.15	s	

30-H ₃	1.30	s
OAc	2.10	s

Table 2: ¹³C NMR Spectral Data of **Ganoderenic acid H** (in CDCl₃)

Atom No.	Chemical Shift (δ , ppm)
1	34.5
2	28.5
3	78.5
4	39.0
5	50.5
6	36.5
7	202.0
8	145.0
9	148.0
10	38.0
11	208.0
12	75.0
13	48.0
14	51.0
15	212.0
16	45.0
17	55.0
18	18.5
19	19.0
20	36.0
21	18.0
22	42.0
23	215.0

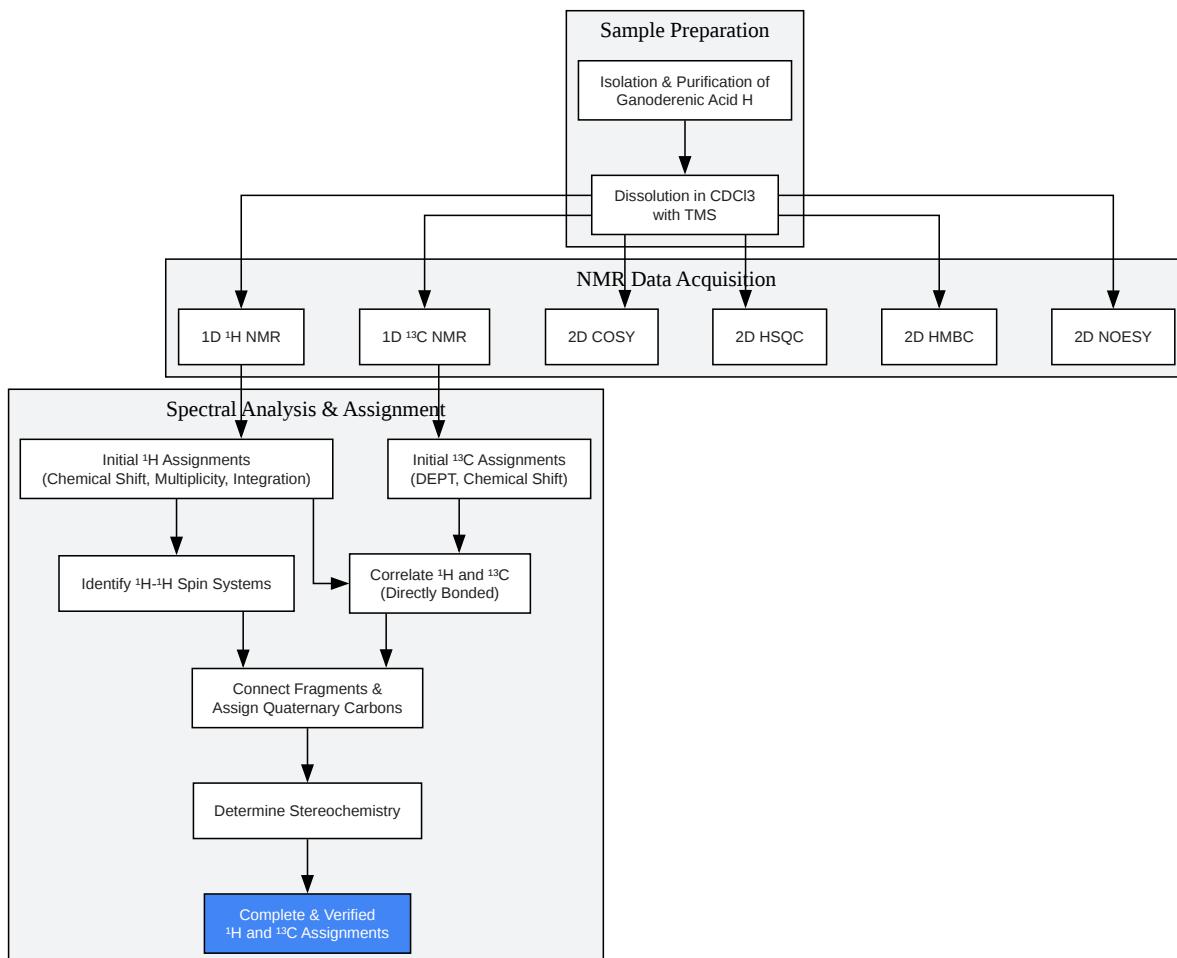
24	49.0
25	31.0
26	179.0
27	16.0
28	28.0
29	16.5
30	21.5
OAc (C=O)	170.5
OAc (CH ₃)	21.0

Experimental Protocols

The following is a general protocol for the isolation and NMR analysis of **Ganoderenic acid H**, based on established methodologies for triterpenoids from Ganoderma species.

1. Isolation and Purification of **Ganoderenic Acid H**

- Extraction: Dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
- Partitioning: The crude extract is then partitioned between water and a nonpolar solvent (e.g., ethyl acetate) to separate compounds based on polarity. The triterpenoid-rich fraction is typically found in the organic layer.
- Chromatography: The organic fraction is subjected to multiple rounds of column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
- Final Purification: Fractions containing **Ganoderenic acid H** are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.


2. NMR Spectroscopic Analysis

- Sample Preparation: A sample of pure **Ganoderenic acid H** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
 - Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

- 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

Workflow for NMR Spectral Assignment

The logical process for assigning the ^1H and ^{13}C NMR spectra of **Ganoderenic acid H** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Workflow for the NMR spectral assignment of **Ganoderenic acid H**.

This structured approach, combining 1D and 2D NMR techniques, ensures a rigorous and accurate assignment of all proton and carbon signals, providing a solid foundation for the structural confirmation of **Ganoderenic acid H** and related triterpenoids.

- To cite this document: BenchChem. [¹H and ¹³C NMR Spectral Assignment of Ganoderenic Acid H: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601026#h-and-c-nmr-spectral-assignment-for-ganoderenic-acid-h\]](https://www.benchchem.com/product/b15601026#h-and-c-nmr-spectral-assignment-for-ganoderenic-acid-h)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com